molecular formula C12H23N5O6 B1316646 2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid CAS No. 132718-70-8

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid

Cat. No.: B1316646
CAS No.: 132718-70-8
M. Wt: 333.34 g/mol
InChI Key: YFIPSHDRWHZYOM-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a nitroguanidino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the nitroguanidino group: The nitroguanidino group can be introduced through a reaction with nitroguanidine in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

    Formation of the hexanoic acid backbone: This can be achieved through various methods, including the use of hexanoic acid derivatives or through elongation reactions involving shorter carbon chains.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid can undergo several types of chemical reactions:

    Oxidation: The nitroguanidino group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of 2-(Tert-butoxycarbonylamino)-6-(3-aminoguanidino)hexanoic acid.

    Substitution: Formation of 2-amino-6-(3-nitroguanidino)hexanoic acid.

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitroguanidino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butoxycarbonylamino)-6-guanidinohexanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Amino-6-(3-nitroguanidino)hexanoic acid: Lacks the Boc protecting group, making it more reactive under physiological conditions.

Uniqueness

2-(Tert-butoxycarbonylamino)-6-(3-nitroguanidino)hexanoic acid is unique due to the presence of both the Boc protecting group and the nitroguanidino functional group. This combination allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry and a valuable compound in research.

Properties

IUPAC Name

6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPSHDRWHZYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563648
Record name (E)-N~6~-[Amino(nitroamino)methylidene]-N~2~-(tert-butoxycarbonyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132718-70-8
Record name (E)-N~6~-[Amino(nitroamino)methylidene]-N~2~-(tert-butoxycarbonyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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